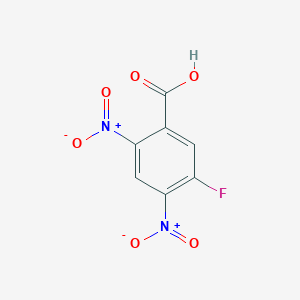

5-Fluoro-2,4-dinitrobenzoic acid

説明

5-Fluoro-2,4-dinitrobenzoic acid is a chemical compound with the linear formula C7H3FN2O6 . It has a molecular weight of 230.11 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of this compound can be achieved through the nitration of 3-fluorobenzotrifluoride using the mixed acid as a nitrating agent . The process safety was evaluated based on the temperature rise with the use of Reaction Calorimeter and Differential Scanning Calorimetry .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H3FN2O6 . The ChemSpider ID for this compound is 2019060 .科学的研究の応用

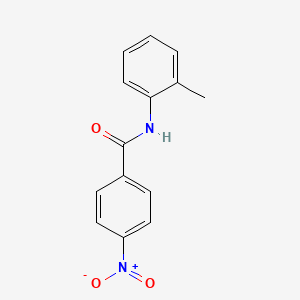

Synthesis of N-aryloxy-phthalimide Derivatives

Starting with N-hydroxyphthalimide and reactive nitroaryl derivatives like 1-fluoro-2,4-dinitrobenzene, researchers synthesized N-(2-nitroaryloxy)-phthalimide derivatives. These compounds were characterized using spectroscopic techniques, and their hydrophobicity was evaluated, contributing to the understanding of their physico-chemical properties and potential applications in various chemical processes (Tudose et al., 2010).

Quantitative Assay of N-terminal Amino-acids

The reaction of fluoro-2,4-dinitrobenzene with the terminal amino-group of peptides and proteins under mild alkaline conditions has been extensively used for the quantitative assay of N-terminal amino-acids. This method highlights the compound's utility in protein chemistry and biochemistry for the analysis of peptide and protein structures (Tonge, 1962).

Serum Amino Acids Assay

Researchers investigated the reaction of 1-fluoro-2,4-dinitrobenzene with amino acids as an assay procedure for serum amino acids, demonstrating the compound's application in clinical chemistry and the possibility of developing sensitive and specific assays for biomedical applications (Rapp, 1963).

Micellar-catalysed Reactions

The effects of various surfactants on the reaction of 1-fluoro-2,4-dinitrobenzene with amino compounds were examined, with micellar catalysis provided by certain surfactants. This study contributes to the understanding of micellar effects on chemical reactions and has implications for the development of new analytical methods (Athanasiou-Malaki & Koupparis, 1989).

Safety and Hazards

5-Fluoro-2,4-dinitrobenzoic acid should be handled with care. It’s recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

作用機序

Target of Action

Similar compounds such as 2-fluoro-5-nitrobenzoic acid are known to react with aldehydes, isonitriles, and primary amines .

Mode of Action

It’s structurally similar compound, 2-fluoro-5-nitrobenzoic acid, is reported to react with an aldehyde, isonitrile, and a primary amine tethered to a boc-protected internal amino or hydroxyl nucleophile, to afford the ugi product .

Biochemical Pathways

Similar compounds have been used in the synthesis of various complex molecules, indicating that they may interact with multiple biochemical pathways .

特性

IUPAC Name |

5-fluoro-2,4-dinitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O6/c8-4-1-3(7(11)12)5(9(13)14)2-6(4)10(15)16/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXNARQDSJOTOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30549497 | |

| Record name | 5-Fluoro-2,4-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

393-93-1 | |

| Record name | 5-Fluoro-2,4-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

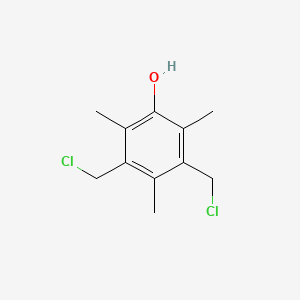

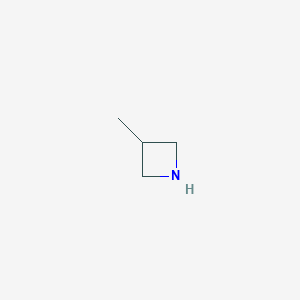

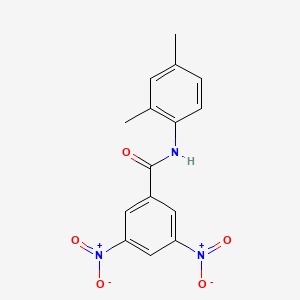

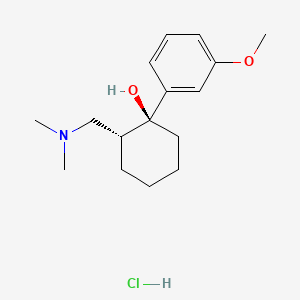

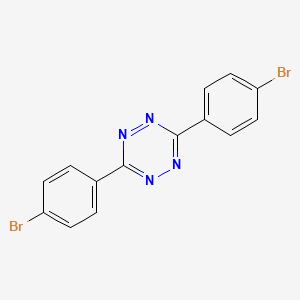

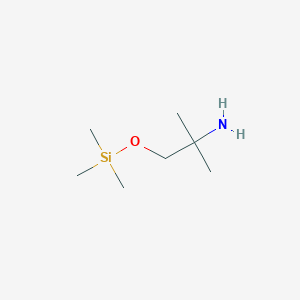

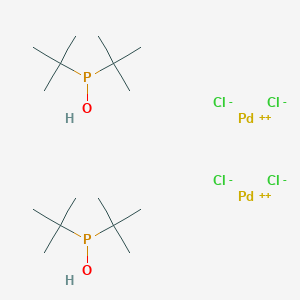

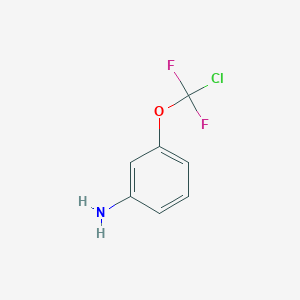

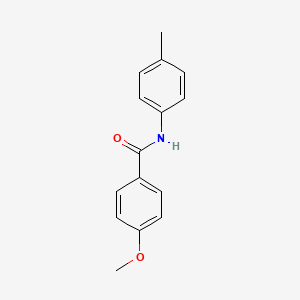

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。